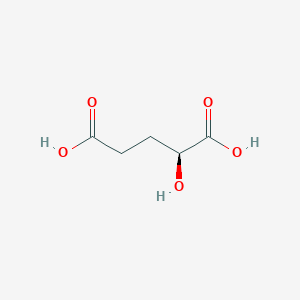
(2S)-2-羟基戊二酸
描述
“(2S)-2-hydroxypentanedioic acid”, also known as “(S)-2-hydroxyglutaric acid”, is a 2-hydroxyglutaric acid. It is a conjugate acid of a (S)-2-hydroxyglutarate (2-). It is an enantiomer of a ®-2-hydroxyglutaric acid . This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) and is a natural product found in Homo sapiens and Caenorhabditis elegans .
Molecular Structure Analysis
The molecular formula of “(2S)-2-hydroxypentanedioic acid” is C5H8O5 . The IUPAC name is (2 S )-2-hydroxypentanedioic acid . The InChI is InChI=1S/C5H8O5/c6-3 (5 (9)10)1-2-4 (7)8/h3,6H,1-2H2, (H,7,8) (H,9,10)/t3-/m0/s1 . The Canonical SMILES is C (CC (=O)O)C (C (=O)O)O .
Physical And Chemical Properties Analysis
The molecular weight of “(2S)-2-hydroxypentanedioic acid” is 148.11 g/mol . It has a wide range of isoelectric points and displays a general high structure stability to thermal treatment .
科学研究应用
Organic Synthesis
Carboxylic acids, such as (2S)-2-hydroxypentanedioic acid, play a crucial role in organic synthesis . They are involved in many important reactions, such as substitution, elimination, and oxidation . Their highly polar chemical structure makes them active in these reactions .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
Carboxylic acids are also used in the area of polymers. They have applications as monomers, additives, catalysts, etc . They can be used in the production of both synthetic and natural polymers .
Medical Field
Carboxylic acids have potential applications in the medical field. They can be used in the production of various pharmaceuticals .
Pharmacy
In the pharmacy industry, carboxylic acids can be used in the formulation of various drugs .
Food Industry
Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry .
Microbial Nutrition
Certain carboxylic acids have a beneficial effect on micro-organisms, helping their growth by acting as vitamins for microbial nutrition (e.g., folic acid, nicotinic acid, or p-aminobenzoic acid) .
Materials Science
未来方向
While I could not find specific future directions for “(2S)-2-hydroxypentanedioic acid”, research in the field of bioelectrocatalysis, which involves the use of materials derived from biological systems as catalysts to catalyze redox reactions, is ongoing . This field combines the advantages of biocatalysis and electrocatalysis, allowing for selective biosensing, efficient energy conversion, and the production of diverse products .
作用机制
Target of Action
It’s known that many organic acids interact with various enzymes and proteins within the cell, affecting their function
Mode of Action
Organic acids often act as proton donors, influencing the pH within the cell and affecting enzyme activity . They may also chelate metal ions, disrupting the function of metal-dependent enzymes
Biochemical Pathways
Organic acids can influence a variety of metabolic pathways, depending on their specific targets . For example, they may interfere with energy production, amino acid synthesis, or other essential processes . More research is needed to determine the specific pathways affected by (2S)-2-hydroxypentanedioic acid.
Pharmacokinetics
Organic acids are generally well-absorbed and can distribute throughout the body, potentially affecting a variety of tissues . They may be metabolized by various enzymes and excreted in the urine
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, from energy production to protein synthesis . More research is needed to elucidate the specific effects of (2S)-2-hydroxypentanedioic acid.
Action Environment
The action, efficacy, and stability of (2S)-2-hydroxypentanedioic acid may be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its ability to interact with its targets . Other factors, such as temperature and the presence of other substances, could also influence its action
属性
IUPAC Name |
(2S)-2-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBTNAVRSUOJR-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020882 | |
| Record name | (2S)-2-Hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2S)-2-hydroxypentanedioic acid | |
CAS RN |
13095-48-2 | |
| Record name | L-2-Hydroxyglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyglutaric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYGLUTARIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2F3DYB8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















